2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol 2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol
Brand Name: Vulcanchem
CAS No.: 1820749-02-7
VCID: VC5472709
InChI: InChI=1S/C6H10FNO/c7-6(4-9)5-1-2-8-3-5/h8-9H,1-4H2
SMILES: C1CNCC1=C(CO)F
Molecular Formula: C6H10FNO
Molecular Weight: 131.15 g/mol

2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol

CAS No.: 1820749-02-7

Cat. No.: VC5472709

Molecular Formula: C6H10FNO

Molecular Weight: 131.15 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol - 1820749-02-7

Specification

CAS No. 1820749-02-7
Molecular Formula C6H10FNO
Molecular Weight 131.15 g/mol
IUPAC Name 2-fluoro-2-pyrrolidin-3-ylideneethanol
Standard InChI InChI=1S/C6H10FNO/c7-6(4-9)5-1-2-8-3-5/h8-9H,1-4H2
Standard InChI Key MAXRSCWKEBTMFR-UHFFFAOYSA-N
SMILES C1CNCC1=C(CO)F
Canonical SMILES C1CNCC1=C(CO)F

Introduction

Structural and Molecular Characteristics

2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol belongs to the class of nitrogen-containing heterocycles, featuring a pyrrolidine ring fused with a fluorinated ethanol moiety. The pyrrolidinylidene component introduces a conjugated system that enhances electronic delocalization, while the fluorine atom at the 2-position modulates both steric and electronic properties. The molecular formula is C₆H₁₀FNO, with a molecular weight of 131.15 g/mol. Key structural attributes include:

  • Pyrrolidinylidene Core: A five-membered ring with a conjugated double bond, enabling participation in cycloaddition and substitution reactions .

  • Fluorine Substituent: The electronegative fluorine atom influences dipole moments and hydrogen-bonding potential, affecting solubility and intermolecular interactions .

  • Ethanol Moiety: The hydroxyl group provides a site for hydrogen bonding and derivatization, facilitating interactions with biological targets.

Synthetic Methodologies

Azomethine Ylide Cycloaddition

A primary route for synthesizing pyrrolidinylidene derivatives involves 1,3-dipolar cycloaddition reactions. For instance, azomethine ylides—generated in situ from amino acids or their derivatives—react with dipolarophiles like β-bromo-β-nitrostyrenes to form highly substituted pyrrolidine frameworks . In one protocol, hydrogen-bond-assisted ylides facilitate regioselective cycloadditions, yielding products with defined stereochemistry . While direct reports of this method applied to 2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol are absent, analogous syntheses of dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine] derivatives demonstrate the versatility of azomethine ylides in constructing complex architectures .

Fluorination Strategies

Introducing fluorine into the pyrrolidine ring typically employs fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride). Late-stage fluorination of preformed pyrrolidinylidene intermediates may occur via nucleophilic or electrophilic pathways, depending on the substrate’s electronic environment . For example, electrophilic fluorination of enol ethers or ylides has been reported to install fluorine atoms adjacent to electron-rich double bonds .

Green Chemistry Approaches

Microwave-assisted organic synthesis (MAOS) and solvent-free conditions are increasingly adopted to enhance reaction efficiency. These methods reduce energy consumption and improve yields for thermally sensitive intermediates, as seen in the synthesis of benzimidazole-pyrrolidine hybrids.

Chemical Reactivity and Functionalization

Oxidation and Reduction

The ethanol moiety in 2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-ol is susceptible to oxidation, potentially forming ketones or carboxylic acids. For example, treatment with Jones reagent (CrO₃/H₂SO₄) could oxidize the hydroxyl group to a ketone, while stronger oxidants like KMnO₄ might cleave the double bond . Conversely, reduction using NaBH₄ or LiAlH₄ could saturate the pyrrolidinylidene system, yielding a fully hydrogenated pyrrolidine derivative.

Cycloaddition and Cross-Coupling

The conjugated double bond in the pyrrolidinylidene core participates in Diels-Alder reactions and [3+2] cycloadditions. For instance, reactions with dienophiles like maleimides yield polycyclic adducts, expanding the compound’s utility in materials science . Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) could further diversify the structure by appending aryl or heteroaryl groups.

Biological and Industrial Applications

Materials Science

Fluorinated pyrrolidines are explored as monomers for conductive polymers and liquid crystals. The fluorine substituent improves thermal stability and electronic conductivity, making these materials suitable for OLEDs and flexible electronics .

Comparison with Structural Analogs

CompoundKey Structural FeaturesBiological ActivityReference
2-Fluoro-2-(pyrrolidin-3-ylidene)ethan-1-olFluorine at C2, conjugated double bondHypothesized kinase inhibition
1-Ethyl-2-pyrrolidin-2-yl-1H-benzimidazoleBenzimidazole-pyrrolidine hybridAnalgesic, antiulcer
Dispiro[indoline-3,2′-pyrrolidine]Spiro architecture, sulfonyl groupsAnticancer, antiviral
5-Bromo-7-azaindolin-2-oneAzaindole core, pyrrole carboxamideBroad-spectrum antitumor

The fluorinated analog distinguishes itself through enhanced electrophilicity and potential for hydrogen bonding, which could improve target engagement compared to non-fluorinated derivatives .

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